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Compound of Interest

Compound Name: 4-Bromo-1-methoxyisoquinoline

Cat. No.: B1292691 Get Quote

For Immediate Release

This guide presents a comparative analysis of the Carbon-13 Nuclear Magnetic Resonance

(13C NMR) spectral data for 4-Bromo-1-methoxyisoquinoline. As direct experimental data for

this specific compound is not readily available in surveyed literature, this document provides a

robust prediction of its 13C NMR chemical shifts. The analysis is based on the established

spectral data of the parent molecule, isoquinoline, and the known substituent chemical shift

(SCS) effects of bromo and methoxy groups on aromatic systems.

This guide is intended for researchers, scientists, and professionals in drug development and

organic synthesis who require an understanding of the key spectroscopic features of

substituted isoquinolines for structural elucidation and characterization.

Molecular Structure and Carbon Numbering
To facilitate the discussion of NMR data, the chemical structure of 4-Bromo-1-
methoxyisoquinoline is presented below with the conventional numbering for the isoquinoline

ring system.

Figure 1. Structure and numbering of 4-Bromo-1-methoxyisoquinoline.
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The following table summarizes the experimental 13C NMR chemical shifts for isoquinoline and

provides predicted values for 4-Bromo-1-methoxyisoquinoline. The predictions are derived

by applying standard aromatic substituent effects to the experimental data of the parent

heterocycle.

Carbon Atom
Isoquinoline
(Experimental,
ppm)[1]

Predicted SCS
Effect (ppm)

Predicted Shift for
4-Bromo-1-
methoxyisoquinoli
ne (ppm)

C-1 152.7 OCH₃ (ipso): +31 ~183.7

C-3 143.2 OCH₃ (para-like): -8 ~135.2

C-4 120.5 Br (ipso): -6 ~114.5

C-4a 128.8
Br (ortho): +1; OCH₃

(meta-like): +1
~130.8

C-5 126.5 Br (meta): +2 ~128.5

C-6 130.4 ~130.4

C-7 127.2 ~127.2

C-8 127.6 OCH₃ (ortho-like): -15 ~112.6

C-8a 135.7
OCH₃ (ipso-like): +31;

Br (meta-like): +2
~168.7

-OCH₃ - ~56.0

Note: Predicted values are estimates. Actual experimental values may vary based on solvent,

concentration, and temperature.

Discussion of Substituent Effects
The predicted chemical shifts for 4-Bromo-1-methoxyisoquinoline are rationalized by the

electronic effects of the bromine and methoxy substituents on the isoquinoline core.
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Methoxy Group (-OCH₃) at C-1: The methoxy group is a strong electron-donating group

through resonance and moderately electron-withdrawing through induction.

C-1 (ipso-carbon): A large downfield shift (deshielding) is predicted due to the direct

attachment of the electronegative oxygen atom.

C-3 and C-8a: These carbons are para and ipso-like to the methoxy group, respectively.

They are expected to experience significant downfield shifts due to the strong electron-

donating resonance effect.

C-8 (ortho-carbon): A significant upfield shift (shielding) is predicted, a typical effect for

carbons ortho to a methoxy group.

-OCH₃ Carbon: The methyl carbon of the methoxy group is expected to resonate in the

typical range of ~55-60 ppm.

Bromine Atom (-Br) at C-4: Bromine is an electronegative atom that exhibits both inductive

electron-withdrawal and a weaker electron-donating resonance effect.

C-4 (ipso-carbon): A moderate upfield shift (shielding) is predicted. This is a characteristic

"heavy atom effect" where the large electron cloud of bromine causes increased shielding

despite its electronegativity.

C-4a and C-5 (ortho and meta-carbons): These positions are predicted to experience

minor downfield shifts due to the inductive effect of the bromine atom.

Experimental Protocols
The acquisition of 13C NMR data for isoquinoline derivatives typically follows a standardized

protocol. Below is a representative methodology.

1. Sample Preparation

Approximately 20-50 mg of the solid 4-Bromo-1-methoxyisoquinoline sample is accurately

weighed and dissolved in 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

The solution is transferred to a 5 mm NMR tube.
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2. NMR Data Acquisition

Instrument: A 500 MHz NMR spectrometer (or other suitable high-field instrument).

Experiment: Standard proton-decoupled 13C NMR experiment.

Temperature: 298 K (25 °C).

Spectral Width: Approximately 220-250 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay (d1): 2 seconds. A longer delay may be necessary for the full quantification

of quaternary carbons.

Number of Scans: 1024-4096 scans, depending on the sample concentration, to achieve an

adequate signal-to-noise ratio.

3. Data Processing

The Free Induction Decay (FID) is processed with an exponential multiplication function (line

broadening of 1-2 Hz) to improve the signal-to-noise ratio.

The spectrum is Fourier transformed, phased, and baseline corrected.

Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).

This guide provides a foundational understanding of the expected 13C NMR characteristics of

4-Bromo-1-methoxyisoquinoline, which can aid researchers in the structural verification and

analysis of this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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